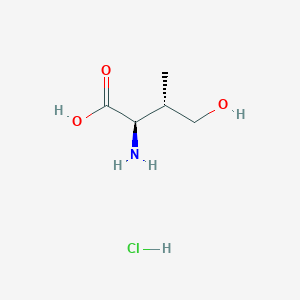![molecular formula C9H8N2O2S B12827036 2,6-Dimethyl-5-nitrobenzo[d]thiazole](/img/structure/B12827036.png)
2,6-Dimethyl-5-nitrobenzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-5-nitrobenzo[d]thiazole is a heterocyclic aromatic compound that features a benzothiazole ring substituted with two methyl groups and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-5-nitrobenzo[d]thiazole typically involves the nitration of 2,6-dimethylbenzo[d]thiazole. A common method includes the following steps:
Nitration Reaction: The starting material, 2,6-dimethylbenzo[d]thiazole, is treated with a nitrating mixture, usually composed of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to avoid over-nitration and decomposition.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-5-nitrobenzo[d]thiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation, sulfonation, and nitration, at positions ortho and para to the nitro group.
Nucleophilic Substitution: The nitro group can be displaced by nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Electrophilic Substitution: Halogens (chlorine, bromine), sulfuric acid, nitric acid.
Nucleophilic Substitution: Sodium methoxide, potassium hydroxide.
Major Products Formed
Reduction: 2,6-Dimethyl-5-aminobenzo[d]thiazole.
Electrophilic Substitution: Halogenated, sulfonated, or further nitrated derivatives.
Nucleophilic Substitution: Various substituted benzo[d]thiazole derivatives.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-5-nitrobenzo[d]thiazole has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, including antimicrobial, antifungal, and anticancer agents.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials due to its electronic properties.
Industrial Chemistry: It is employed in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The biological activity of 2,6-Dimethyl-5-nitrobenzo[d]thiazole is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its antimicrobial and anticancer properties.
Comparación Con Compuestos Similares
2,6-Dimethyl-5-nitrobenzo[d]thiazole can be compared with other benzothiazole derivatives such as:
2-Methyl-5-nitrobenzo[d]thiazole: Lacks one methyl group, which may affect its reactivity and biological activity.
2,6-Dimethylbenzo[d]thiazole: Lacks the nitro group, resulting in different chemical and biological properties.
5-Nitrobenzo[d]thiazole: Lacks both methyl groups, which can influence its solubility and reactivity.
Propiedades
IUPAC Name |
2,6-dimethyl-5-nitro-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-5-3-9-7(10-6(2)14-9)4-8(5)11(12)13/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZFQVOVOQERCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-Ethyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B12827016.png)

![Rel-(1R,2S,4S)-2-phenyl-7-azabicyclo[2.2.1]heptane](/img/structure/B12827034.png)


